4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound that features both fluorinated aromatic rings and a piperazine moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorinated Aromatic Rings: The fluorinated aromatic rings can be introduced via nucleophilic aromatic substitution reactions. For example, 4-fluorobenzene can be reacted with piperazine to form 4-(4-fluorophenyl)piperazine.
Carbothioamide Formation: The final step involves the reaction of the piperazine derivative with a suitable isothiocyanate to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Agrochemicals: Its fluorinated structure can enhance the bioactivity and stability of agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The fluorinated aromatic rings can enhance binding affinity to certain receptors or enzymes, while the piperazine moiety can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)piperazine
- N-(3-(trifluoromethyl)phenyl)piperazine
- 4-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the combination of its fluorinated aromatic rings and piperazine moiety, which imparts distinct chemical and physical properties. This combination can enhance its binding affinity, stability, and overall bioactivity compared to similar compounds.
Biological Activity
The compound 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with isothiocyanates. For instance, a related synthesis method reported the formation of piperazine-1-carbothioamide derivatives through the reaction of 1-(3-trifluoromethylphenyl)piperazine with ethyl isothiocyanate in ethanol under reflux conditions, yielding high purity products .
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C16H18F4N2S
- Molecular Weight : 348.39 g/mol
- Key Features :
- Contains a piperazine ring which is a common scaffold in drug design.
- The presence of trifluoromethyl and fluorophenyl groups enhances lipophilicity and may influence biological activity.
Antibacterial Activity
Research indicates that piperazine derivatives exhibit significant antibacterial properties. A study highlighted that similar compounds demonstrated potent activity against various bacterial strains, suggesting that the incorporation of fluorinated phenyl groups may enhance this activity due to increased membrane permeability and interaction with bacterial enzymes .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 20 |
Similar Piperazine Derivative | S. aureus | 18 |
Anti-inflammatory Activity
Piperazine derivatives are also known for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which suggests its potential use in treating inflammatory diseases. The mechanism may involve the suppression of NF-kB activation pathways, leading to reduced expression of inflammatory mediators .
Anticancer Potential
Emerging studies suggest that piperazine-based compounds could possess anticancer properties. The structural modifications introduced by fluorinated groups may enhance their interaction with cancer cell receptors or enzymes involved in tumor growth. For example, similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various assays, showing promising results against specific cancer lines .
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
- Animal Models : In vivo studies using murine models have shown that administration of piperazine derivatives resulted in reduced tumor growth rates compared to control groups, further supporting their potential as therapeutic agents.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3S/c19-14-4-6-16(7-5-14)24-8-10-25(11-9-24)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWARUHATIDOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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